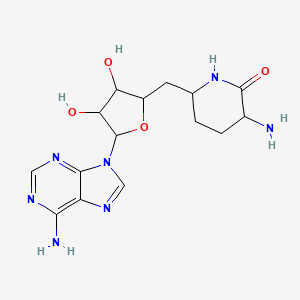
Cyclosinefungin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclosinefungin is a natural nucleoside compound that has been isolated from various Streptomyces species It is structurally related to S-adenosylmethionine and exhibits antifungal, antiviral, and antiparasitic activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclosinefungin involves the coupling of an ornithine residue to the 5’ end of adenosine via a carbon-carbon bond. This process can be achieved through various synthetic routes, including:
Chemical Synthesis: This method involves the stepwise assembly of the molecule using protected intermediates and coupling reagents.
Biosynthesis: this compound can be produced through fermentation processes using Streptomyces species, where the compound is isolated from the culture broth.
Industrial Production Methods
Industrial production of this compound typically relies on fermentation processes. Streptomyces cultures are grown under controlled conditions, and the compound is extracted and purified from the culture medium. This method is preferred due to its scalability and cost-effectiveness.
化学反应分析
Types of Reactions
Cyclosinefungin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities.
科学研究应用
Cyclosinefungin has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of novel nucleoside analogs.
Biology: The compound is studied for its role in inhibiting RNA/DNA methyltransferases, which are crucial for gene expression regulation.
Medicine: this compound is investigated for its potential as an antiviral and antifungal agent, particularly against dengue and Zika viruses.
Industry: The compound is used in the development of new pharmaceuticals and biotechnological products.
相似化合物的比较
Cyclosinefungin is unique compared to other nucleoside analogs due to its specific structure and mechanism of action. Similar compounds include:
S-adenosylmethionine: A natural nucleoside involved in methylation reactions.
S-adenosylhomocysteine: A byproduct of methylation reactions that also inhibits methyltransferases.
Sinefungin: Another nucleoside analog with antifungal and antiviral properties.
This compound stands out due to its potent inhibitory effects on a broad range of methyltransferases, making it a valuable tool in both research and therapeutic applications.
属性
分子式 |
C15H21N7O4 |
|---|---|
分子量 |
363.37 g/mol |
IUPAC 名称 |
3-amino-6-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]piperidin-2-one |
InChI |
InChI=1S/C15H21N7O4/c16-7-2-1-6(21-14(7)25)3-8-10(23)11(24)15(26-8)22-5-20-9-12(17)18-4-19-13(9)22/h4-8,10-11,15,23-24H,1-3,16H2,(H,21,25)(H2,17,18,19) |
InChI 键 |
BWDKBEBWUPIWNC-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C(=O)NC1CC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[[4-[(2-methylpropan-2-yl)oxyamino]-2-(naphthalen-2-ylmethyl)-4-oxobutanoyl]amino]pentanoic acid](/img/structure/B12292192.png)
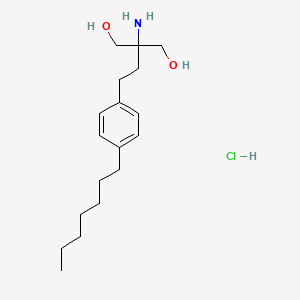
![6-(b-D-2-Deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one](/img/structure/B12292196.png)
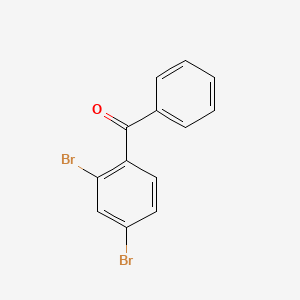
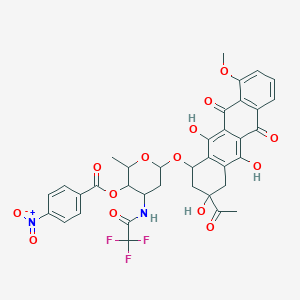
![2,4-dibromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B12292218.png)

![ethyl 7,8-dimethoxy-4-oxo-4aH-pyrimido[4,5-b]quinoline-2-carboxylate](/img/no-structure.png)
![5-Oxaspiro[3.5]nonan-7-amine](/img/structure/B12292239.png)
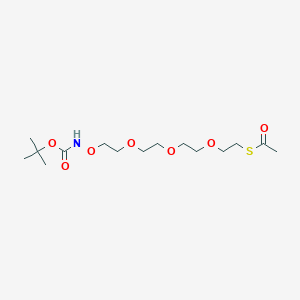

![1H-Pyrazolo[3,4-b]pyridin-4-amine, 3-iodo-](/img/structure/B12292262.png)
